molecular formula C24H14N4O4S2 B15012328 N-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]naphthalen-2-amine

N-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]naphthalen-2-amine

Katalognummer: B15012328
Molekulargewicht: 486.5 g/mol
InChI-Schlüssel: HCNZBKOIHOXVMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(NAPHTHALEN-2-YL)-1-{3-NITRO-4-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PHENYL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes naphthalene, benzothiazole, and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(NAPHTHALEN-2-YL)-1-{3-NITRO-4-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PHENYL}METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nitration: Introduction of nitro groups into the aromatic rings.

    Sulfonation: Addition of sulfonyl groups to the benzothiazole ring.

    Condensation: Formation of the imine linkage between the naphthalene and benzothiazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(NAPHTHALEN-2-YL)-1-{3-NITRO-4-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PHENYL}METHANIMINE undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro groups to other functional groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation can produce various oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-N-(NAPHTHALEN-2-YL)-1-{3-NITRO-4-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PHENYL}METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-N-(NAPHTHALEN-2-YL)-1-{3-NITRO-4-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PHENYL}METHANIMINE involves its interaction with specific molecular targets and pathways. The nitro and benzothiazole groups play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Naphthoic acid: Shares the naphthalene structure but lacks the nitro and benzothiazole groups.

    2-Naphthoic acid: Another naphthalene derivative with different functional groups.

    Benzothiazole derivatives: Compounds with similar benzothiazole structures but different substituents.

Uniqueness

(E)-N-(NAPHTHALEN-2-YL)-1-{3-NITRO-4-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PHENYL}METHANIMINE is unique due to its combination of naphthalene, nitro, and benzothiazole groups, which confer distinct chemical and biological properties not found in simpler analogs.

Eigenschaften

Molekularformel

C24H14N4O4S2

Molekulargewicht

486.5 g/mol

IUPAC-Name

N-naphthalen-2-yl-1-[3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl]methanimine

InChI

InChI=1S/C24H14N4O4S2/c29-27(30)19-8-9-20-23(13-19)34-24(26-20)33-22-10-5-15(11-21(22)28(31)32)14-25-18-7-6-16-3-1-2-4-17(16)12-18/h1-14H

InChI-Schlüssel

HCNZBKOIHOXVMV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=CC(=C(C=C3)SC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.